Ibandronate sodium
Overview
Description
Omeprazole is a widely used medication primarily known for its role in treating conditions related to excessive stomach acid production. It is a proton pump inhibitor that effectively reduces gastric acid secretion, making it beneficial for treating gastroesophageal reflux disease, peptic ulcer disease, and Zollinger-Ellison syndrome . Omeprazole was first patented in 1978 and approved for medical use in 1988 .
Mechanism of Action
Target of Action
Ibandronate Sodium, a third-generation bisphosphonate, primarily targets osteoclasts . Osteoclasts are cells that resorb bone, playing a critical role in bone remodeling. By targeting osteoclasts, this compound can effectively regulate bone metabolism .
Mode of Action
This compound works by binding to hydroxyapatite , a component of the mineral matrix of bone . This binding occurs in areas undergoing active resorption, where the acidic environment promotes the release of the drug . The osteoclasts take up the released this compound through fluid-phase endocytosis . Once inside the osteoclasts, this compound inhibits osteoclast-mediated bone resorption .
Biochemical Pathways
This compound affects the mevalonate pathway . This pathway is crucial for the prenylation of GTP-binding proteins like Rap1. The lack of prenylation interferes with the function of these proteins, leading to the apoptosis of osteoclasts . This disruption of the mevalonate pathway and the subsequent apoptosis of osteoclasts result in decreased bone resorption .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). After oral administration, the peak plasma concentrations are reached within 0.5 to 2 hours . The terminal half-life of this compound can be up to 157 hours .
Result of Action
The primary result of this compound’s action is a decrease in the rate of bone resorption, leading to an indirect increase in bone mineral density . This helps in the treatment and prevention of osteoporosis in postmenopausal women .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of calcium and other multivalent cations (such as aluminum, magnesium, iron) in the gastrointestinal tract can interfere with the absorption of this compound . Therefore, it is recommended to separate the dosing of this compound and these agents by at least 60 minutes .
Biochemical Analysis
Biochemical Properties
Ibandronate Sodium interacts with hydroxyapatite, a naturally occurring mineral found in bones . It is taken into the bone where it binds to hydroxyapatite . The interaction with hydroxyapatite is crucial for its role in preventing and treating osteoporosis .
Cellular Effects
This compound has significant effects on osteoclasts, the cells responsible for bone resorption . It inhibits the resorptive phase of bone turnover, effectively reducing the rate at which bone is broken down .
Molecular Mechanism
The mechanism of action of this compound involves its uptake by osteoclasts through fluid-phase endocytosis . Once inside the osteoclasts, this compound exerts its effects, inhibiting the resorptive activity of these cells .
Temporal Effects in Laboratory Settings
This compound has a long half-life, up to 157 hours . This allows it to have long-term effects on cellular function, particularly in the context of bone resorption .
Dosage Effects in Animal Models
While specific dosage effects in animal models are not mentioned in the sources, this compound’s effectiveness in preventing and treating osteoporosis suggests that it has a significant impact at the dosages used in clinical settings .
Metabolic Pathways
This compound does not directly participate in metabolic pathways. By inhibiting bone resorption, it indirectly affects the metabolism of bone tissue .
Transport and Distribution
This compound is distributed in the body through the bloodstream and is taken up by osteoclasts in the bone . Its distribution is primarily determined by the presence of hydroxyapatite, to which it binds .
Subcellular Localization
Once taken up by osteoclasts, this compound is localized within these cells . Its localization is crucial for its ability to inhibit the resorptive activity of osteoclasts .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of omeprazole involves several key steps. One common method includes the oxidation of 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole in an organic solvent with an oxidizing agent in the presence of a titanium complex . Another method involves the use of ammonium molybdate and hydrogen peroxide as catalysts in a methanol solution of the thioether intermediate .
Industrial Production Methods: Industrial production of omeprazole often employs a one-pot method where reaction and refining occur in the same solvent system. This method enhances production efficiency by reducing operation steps, energy consumption, and time costs. The process involves controlling the temperature and pH to achieve high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Omeprazole undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Involves the use of oxidizing agents like hydrogen peroxide and ammonium molybdate.
Reduction: Typically involves reducing agents such as sodium sulfite.
Substitution: Various substituents can be introduced to the benzimidazole ring under specific conditions.
Major Products: The primary product of these reactions is omeprazole itself, with potential by-products depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Omeprazole has a broad range of applications in scientific research:
Comparison with Similar Compounds
Omeprazole belongs to the class of proton pump inhibitors, which includes several other compounds:
Esomeprazole: A more stable and effective enantiomer of omeprazole.
Lansoprazole: Similar in function but with different pharmacokinetic properties.
Pantoprazole: Known for its longer duration of action and slightly different side effect profile.
Rabeprazole: Has a faster onset of action compared to omeprazole.
Uniqueness: Omeprazole was the first proton pump inhibitor to be widely used and remains a popular choice due to its effectiveness and well-established safety profile .
Properties
CAS No. |
138844-81-2 |
---|---|
Molecular Formula |
C9H23NNaO7P2 |
Molecular Weight |
342.22 g/mol |
IUPAC Name |
sodium;hydroxy-[1-hydroxy-3-[methyl(pentyl)amino]-1-phosphonopropyl]phosphinate |
InChI |
InChI=1S/C9H23NO7P2.Na/c1-3-4-5-7-10(2)8-6-9(11,18(12,13)14)19(15,16)17;/h11H,3-8H2,1-2H3,(H2,12,13,14)(H2,15,16,17); |
InChI Key |
WQVSHLXLXKMYEW-UHFFFAOYSA-N |
SMILES |
CCCCCN(C)CCC(O)(P(=O)(O)O)P(=O)(O)[O-].[Na+] |
Canonical SMILES |
CCCCCN(C)CCC(O)(P(=O)(O)O)P(=O)(O)O.[Na] |
Appearance |
Solid powder |
138844-81-2 | |
Pictograms |
Irritant; Health Hazard; Environmental Hazard |
Synonyms |
(1-hydroxy-3-(methylpentylamino)propylidene)bisphosphonate 1-hydroxy-3-(methylpentylamino)propylidenebisphosphonate BM 21.0955 BM 210955 BM-21.0955 BM-210955 BM21.0955 BM210955 Bondronat Boniva Bonviva ibandronate ibandronate sodium Ibandronate Sodium Anhydrous ibandronic acid ibandronic acid, sodium salt, monohydrate RPR 102289A RPR-102289A RPR102289A |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Ibandronate sodium in the treatment of osteoporosis?
A1: this compound, a third-generation bisphosphonate, primarily acts by inhibiting farnesyl pyrophosphate synthase (FPPS) [, ]. This enzyme is crucial for the production of geranylgeranyl diphosphate, a molecule essential for the prenylation and activation of small GTPase signaling proteins, including those involved in osteoclast function [, ].
Q2: How does the inhibition of FPPS by this compound affect osteoclasts?
A2: Inhibiting FPPS disrupts the prenylation of GTPases in osteoclasts, leading to impaired function and ultimately apoptosis of these bone-resorbing cells [, ]. This results in a decrease in bone resorption and an increase in bone mineral density [, , ].
Q3: Beyond its effects on osteoclasts, does this compound have other notable downstream effects?
A3: Research suggests that this compound may also impact fibrotic responses in vascular smooth muscle cells. By inhibiting FPPS, this compound has been shown to attenuate Angiotensin II-induced cell proliferation, connective tissue growth factor expression, and RhoA activity [].
Q4: What is the molecular formula and weight of this compound?
A4: this compound has the molecular formula C9H22NO7P2Na and a molecular weight of 359.2 g/mol.
Q5: How stable is this compound under different storage conditions?
A6: this compound exhibits good stability in both solid and solution forms [, , ]. It has been formulated as injections and tablets, demonstrating stability under accelerated conditions [, ].
Q6: What strategies have been explored to improve the stability, solubility, or bioavailability of this compound formulations?
A7: Researchers have explored the encapsulation of this compound within chitosan nanoparticles to enhance its therapeutic efficacy for osteoporosis treatment []. This approach aims to improve drug delivery and potentially reduce the required dosage.
Q7: How is this compound administered, and what is its typical pharmacokinetic profile?
A8: this compound can be administered both orally and intravenously [, , ]. Its bioavailability is low after oral administration due to limited absorption from the gastrointestinal tract []. Intravenous administration allows for greater bioavailability and rapid reduction of bone turnover markers [].
Q8: Are there any known drug-transporter interactions or effects on drug-metabolizing enzymes associated with this compound?
A8: While the provided research articles don’t specifically address drug-transporter interactions or effects on drug-metabolizing enzymes, these aspects are essential considerations in drug development and should be investigated further.
Q9: What preclinical models have been used to investigate the efficacy of this compound?
A10: Researchers have utilized various in vitro and in vivo models to evaluate the efficacy of this compound. In vitro studies often employ osteoclast precursor cells, such as RAW 264.7, to assess the drug's impact on osteoclast formation and activity []. Animal models, including rats and rabbits, have been used to investigate the effects of this compound on bone mineral density, bone turnover markers, and the prevention of glucocorticoid-induced bone loss [, ].
Q10: What clinical evidence supports the use of this compound in treating osteoporosis?
A11: Clinical trials have demonstrated the efficacy of this compound in increasing bone mineral density and reducing fracture risk in postmenopausal women with osteoporosis [, , ]. Furthermore, observational studies in real-world settings have confirmed its effectiveness in managing postmenopausal osteoporosis and highlighted its potential advantages regarding compliance compared to oral bisphosphonates [].
Q11: What are the known safety and toxicity concerns associated with this compound?
A12: While generally well-tolerated, this compound, like other bisphosphonates, has been associated with side effects such as musculoskeletal pain, gastrointestinal discomfort, and, rarely, osteonecrosis of the jaw [, , ]. Monitoring for potential adverse effects is essential during treatment.
Q12: What analytical techniques are commonly employed for the quantification and quality control of this compound in pharmaceutical formulations?
A12: Several analytical methods are employed to ensure the quality and control of this compound in pharmaceutical preparations. These include:
- RP-HPLC: This technique offers high sensitivity and accuracy for quantifying this compound in both bulk material and tablet formulations [, , ]. Different mobile phases and detection methods, such as UV and refractive index (RI) detectors, have been successfully utilized.
- Gas Chromatography (GC): GC methods, often coupled with headspace sampling and flame ionization detection (FID), are valuable for determining residual organic solvents in this compound bulk material and final products [, , ]. These methods are crucial for ensuring the safety and quality of the drug substance.
- UV Spectrophotometry: This method offers a simple and cost-effective approach for estimating this compound in pharmaceutical dosage forms [].
Q13: Have these analytical methods been validated for their intended use in this compound analysis?
A14: Yes, the research highlights the importance of method validation in ensuring the accuracy, precision, and specificity of the analytical techniques employed [, ]. The validation process includes evaluating parameters such as linearity, accuracy, precision, ruggedness, and robustness to demonstrate the suitability of the method for its intended purpose.
Q14: Are there alternative treatments for osteoporosis, and how does this compound compare in terms of efficacy and safety?
A15: Several alternative treatments are available for osteoporosis, including other bisphosphonates, selective estrogen receptor modulators (SERMs), hormone therapy, and denosumab []. The choice of treatment depends on individual patient factors and risk profiles. this compound offers comparable efficacy to other bisphosphonates, with the added advantage of flexible dosing regimens (monthly oral or quarterly intravenous administration) [, ].
Q15: How has the research on this compound contributed to the field of bone health and osteoporosis treatment?
A16: The development and research on this compound have significantly advanced the understanding of bone biology and provided an effective treatment option for osteoporosis []. It has contributed to developing new drug delivery systems, such as chitosan nanoparticles, to further enhance treatment efficacy []. Ongoing research continues to explore its potential in other bone-related conditions and expand its therapeutic applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.